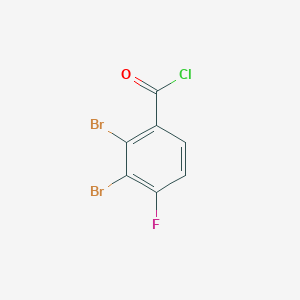

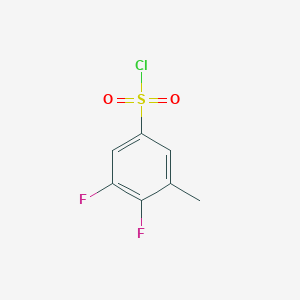

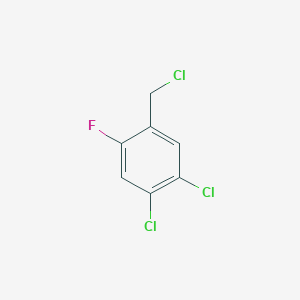

![molecular formula C15H9F2N3O3 B1450110 4-氟-3-[(7-氟-咪唑并[1,2-a]吡啶-3-羰基)-氨基]-苯甲酸 CAS No. 2088945-75-7](/img/structure/B1450110.png)

4-氟-3-[(7-氟-咪唑并[1,2-a]吡啶-3-羰基)-氨基]-苯甲酸

描述

“4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid” is a compound that contains an imidazo[1,2-a]pyridine core . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various methods. The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .作用机制

The mechanism of action of 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid involves the inhibition of specific enzymes and signaling pathways within cells. This compound has been shown to inhibit the activity of enzymes such as protein kinases and phosphodiesterases, as well as modulating the activity of signaling pathways such as the PI3K/Akt/mTOR pathway.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid are diverse and depend on the specific application of the compound. This compound has been shown to have potent anti-inflammatory, anti-cancer, and anti-viral effects, as well as modulating cellular metabolism and protein expression.

实验室实验的优点和局限性

The advantages of using 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid in lab experiments include its potent inhibitory effects on enzymes and signaling pathways, as well as its diverse range of biochemical and physiological effects. However, limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for synthesis and handling.

未来方向

There are many potential future directions for research involving 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid. Some possible areas of investigation include the development of novel drugs based on this compound, the exploration of its effects on specific signaling pathways and cellular processes, and the investigation of its potential as a tool for studying protein-protein interactions and other aspects of molecular biology.

科学研究应用

药物化学:药物设计与开发

咪唑并[1,2-a]吡啶部分是该化合物的核心组成部分,由于其在药物化学中广泛的应用,被认为是“药物偏好”支架 。这种结构特征有利于合成具有潜在治疗效果的化合物。氟基团可以增强化合物与生物靶标相互作用的能力,可能导致新药物的开发。

抗结核药物

最近的研究强调了咪唑并[1,2-a]吡啶类似物作为抗结核药物的重要性 。这些化合物对多重耐药和广泛耐药的结核菌株表现出显著的活性。所讨论的化合物可以探索其在该领域的功效,为对抗这种毁灭性疾病做出贡献。

材料科学:有机电子

咪唑并[1,2-a]吡啶衍生物的结构特征使其在材料科学中非常有用,特别是在合成用于有机电子的聚合物方面 。氟基团可以降低聚合物HOMO能级,从而导致较高的开路电压,这对有机太阳能电池和高迁移率有机场效应晶体管(OFET)等应用有利。

抗菌活性

具有咪唑并[1,2-a]吡啶支架的化合物已被评估其抗菌特性 。氟基团的存在和苯甲酸部分的特定排列可能会影响化合物抑制各种细菌和真菌病原体生长的有效性。

荧光探针

咪唑并[1,2-a]吡啶支架已被用于开发荧光探针 。这些探针是生物研究中用于成像和研究生物过程的有价值工具。可以修改化合物的结构以增强其荧光特性,用于高灵敏度检测方法。

合成策略

该化合物的合成涉及各种策略,如缩合、多组分反应、氧化偶联、串联反应、氨氧合和胺化反应 。这些方法对于高效地创建该化合物至关重要,并且可以针对大规模生产进行优化。

属性

IUPAC Name |

4-fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N3O3/c16-9-3-4-20-12(7-18-13(20)6-9)14(21)19-11-5-8(15(22)23)1-2-10(11)17/h1-7H,(H,19,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXYFGBQOYBMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NC(=O)C2=CN=C3N2C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

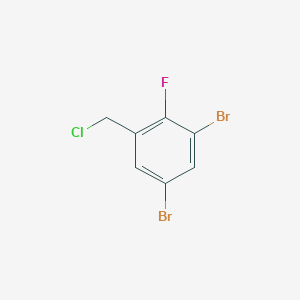

![tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1450030.png)

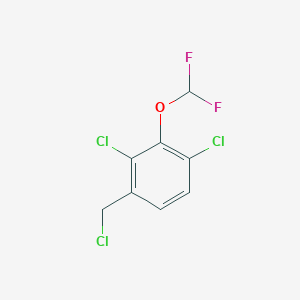

![2-[2-(Pyrrolidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1450031.png)

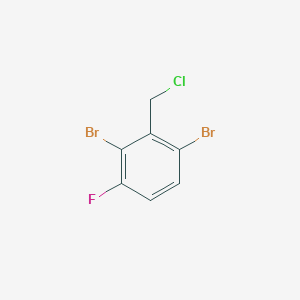

![6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol](/img/structure/B1450032.png)

![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)